N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
The compound N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a sulfonamide moiety and a 4-fluorophenyl substituent. These compounds are typically synthesized via cyclocondensation reactions of hydrazine derivatives with α,β-unsaturated carbonyl intermediates, followed by sulfonylation . Key structural elements include the dihydropyrazole core, aryl sulfonyl groups, and sulfonamide functionalities, which are critical for biological activity and physicochemical properties.
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-11-13-21(14-12-20)34(30,31)27-23(17-3-7-18(24)8-4-17)15-22(25-27)16-5-9-19(10-6-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUUMAWAGNRMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups, including a pyrazole core, fluorophenyl, and methanesulfonamide moieties. Its chemical structure can be represented as:
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 395.44 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review by Bouabdallah et al. (2022) noted that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as MCF7 and NCI-H460. The compound demonstrated an IC50 value of approximately 3.79 µM against MCF7 cells, indicating potent antiproliferative effects .
Case Study: Cytotoxicity Assays
In a comparative study, several pyrazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results are summarized in Table 2:
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(5-(4-fluorophenyl)-... | MCF7 | 3.79 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)... | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-... | NCI-H460 | 14.5 |
These findings suggest that the compound's structural features contribute to its biological activity, particularly in targeting cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators. The specific anti-inflammatory mechanisms related to N-(4-(5-(4-fluorophenyl)-... remain to be fully elucidated but are supported by broader studies on similar compounds.
The biological activity of N-(4-(5-(4-fluorophenyl)-...) may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound's ability to induce apoptosis in cancer cells is a critical aspect of its anticancer activity.
- Modulation of Enzymatic Activity : Similar pyrazole compounds have been shown to inhibit COX enzymes, which play a significant role in inflammation.
- Interaction with Molecular Targets : Studies suggest that pyrazole derivatives can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazoline-sulfonamide derivatives from the evidence, emphasizing substituent effects on synthesis, physical properties, and spectroscopic data.
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., 4-MeO in 4p) correlate with higher yields (76%) compared to electron-withdrawing substituents (e.g., 4-CF3 in 4q: 62%) .
- Steric hindrance from bulkier groups (e.g., trifluoromethyl) may reduce reaction efficiency .
Melting Points :
- Compounds with polar substituents (e.g., 4-CF3 in 4q) exhibit higher melting points (153.7–154.1°C) due to enhanced crystallinity and intermolecular interactions .
- Methoxy-substituted analogs (e.g., 4p) show moderate melting points (72.0–72.7°C), suggesting reduced lattice stability .
Spectroscopic Trends :
- 1H NMR : Methoxy groups (e.g., 4p) produce distinct singlets (δ 3.83 ppm), while trifluoromethyl groups deshield adjacent aromatic protons (δ 7.83–7.76 ppm in 4q) .
- 13C NMR : Pyrazoline carbons resonate at δ 140–165 ppm, influenced by adjacent sulfonyl and aryl groups .
Biological Relevance :
- Pyrazoline-sulfonamide hybrids are associated with kinase inhibition and anti-inflammatory activity, though specific data for the target compound are unavailable in the evidence .
Methodological Notes
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Pyrazole Ring Formation : Use a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl precursors under reflux conditions.
Sulfonylation : React the pyrazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Methanesulfonamide Coupling : Introduce the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride and a deprotonating agent (e.g., NaH) in tetrahydrofuran (THF) .
Validation : Monitor reaction progress using TLC and confirm purity via HPLC.
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect data using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL (v.2018/3) for least-squares refinement of positional and anisotropic displacement parameters. Validate the structure with PLATON to check for missed symmetry or voids .
- Example Parameters : Monoclinic space group (e.g., ) with unit cell dimensions similar to related pyrazole-sulfonamide derivatives (e.g., ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm substituent integration and coupling patterns. Key signals include:
- Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and methoxyphenyl groups).
- Pyrazole C-H (δ 5.5–6.5 ppm).
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm) and N-H bending (~1600 cm) .
- HRMS : Confirm molecular ion peaks with <2 ppm error using electrospray ionization (ESI).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
- Methodological Answer :
- Systematic Substitution : Replace the 4-fluorophenyl or 4-methoxyphenyl groups with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) analogs .
- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays. Compare IC values to establish substituent effects.
- Computational Modeling : Perform docking studies with AutoDock Vina to correlate substituent electronic properties with binding affinity .
Q. What experimental strategies resolve contradictions between computational predictions and crystallographic data for this compound?
- Methodological Answer :
- Conformational Analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-31G**) with SCXRD torsional angles. Adjust force field parameters if deviations exceed 5°.
- Electron Density Maps : Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., C-H···O, π-π stacking) not captured in simulations .
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for dynamic disorder .
Q. How can polymorphism or solvate formation be investigated for this compound?
- Methodological Answer :
- Crystallization Screens : Test 10+ solvent systems (e.g., DMSO, acetonitrile, chloroform) under varied temperatures.
- Thermal Analysis : Use DSC/TGA to identify phase transitions or desolvation events.
- PXRD : Compare experimental patterns with simulated data from SCXRD to detect polymorphic forms .
Q. What in silico approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions.
- Metabolic Stability : Simulate Phase I/II metabolism with Meteor Nexus , focusing on sulfonamide and pyrazole moieties.
- Toxicity Profiling : Screen for hERG inhibition and mutagenicity via ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
